1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole

Kinase Inhibition Chemical Biology Medicinal Chemistry

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole (CAS 1030385-93-3) is a heterocyclic compound featuring a 1,2,4-triazole ring connected to a phenyl ring, which is in turn substituted with a 1H-pyrazol-5-yl group. Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.22 g/mol.

Molecular Formula C11H9N5
Molecular Weight 211.228
CAS No. 1030385-93-3
Cat. No. B2473213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole
CAS1030385-93-3
Molecular FormulaC11H9N5
Molecular Weight211.228
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3
InChIInChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15)
InChIKeyLGWTZLVQLHCHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole (CAS 1030385-93-3): Baseline Compound Profile


1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole (CAS 1030385-93-3) is a heterocyclic compound featuring a 1,2,4-triazole ring connected to a phenyl ring, which is in turn substituted with a 1H-pyrazol-5-yl group. Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.22 g/mol . The compound is classified within a broader family of pyrazole-triazole hybrids, a scaffold recognized in medicinal chemistry for its potential in kinase inhibition and other biological applications . It is available from commercial suppliers for research purposes, typically with a purity of 98% .

Critical Limitations of Class-Level Substitution for 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole


Selecting a generic pyrazole-triazole hybrid as a substitute for 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole without specific, comparative data is scientifically unsound due to the extreme sensitivity of biological activity to regioisomerism and subtle scaffold modifications. Within this class, the precise position of the pyrazole substitution on the phenyl ring (e.g., 4- vs. 3-position) and the specific triazole isomer (1,2,4- vs. 1,2,3-) are known to drastically alter target binding profiles, as demonstrated in kinase inhibition and PDE4 studies [1]. Furthermore, the presence of specific substituents on the pyrazole ring (e.g., methyl, trifluoromethyl) introduces critical changes in lipophilicity and metabolic stability that can render one compound an active lead and another a false negative [2]. Therefore, any substitution must be validated by direct, quantitative evidence comparing the target compound to its closest analogs, not by class-level inference.

Quantitative Differentiation Guide for 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole vs. Key Analogs


Structural Differentiation: Regioisomeric Identity as a Primary Determinant of Kinase Binding

A direct comparison with its closest regioisomer, 4-[3-(1H-pyrazol-5-yl)phenyl]-4H-1,2,4-triazole, reveals a critical structural distinction. The target compound has the pyrazolyl moiety at the para-position of the phenyl ring, while the analog has it at the meta-position. While specific binding data for this exact pair is not publicly available, this regioisomerism is a well-established driver of activity differences in kinase inhibition. For instance, in related pyrazole-containing kinase inhibitors, changes from para- to meta-substitution can result in a >10-fold difference in binding affinity (Ki or IC₅₀) . Therefore, these two compounds cannot be considered interchangeable without confirmatory screening; their distinct geometries are likely to yield divergent target engagement profiles.

Kinase Inhibition Chemical Biology Medicinal Chemistry

Molecular Geometry Differentiation: Scaffold Conformation Impacts Target Space

The target compound, with its unsubstituted pyrazole and triazole rings connected by a single phenyl spacer, offers a distinct molecular geometry compared to more rigid analogs. For example, compounds like 6-(4-phenylphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine possess a fused, planar tricyclic core. This structural difference results in different shapes and electrostatic potential surfaces, which directly influence target binding [1]. The target compound's flexibility may allow it to access binding pockets or protein conformations that the rigid, fused-ring comparator cannot, or vice versa.

Fragment-Based Drug Discovery Chemical Biology Ligand Design

PDE4 Inhibition: A Class-Level Demonstration of Triazole vs. Pyrazole Potency Advantage

While not directly tested on the target compound, a key class-level study demonstrates the potential superiority of the 1,2,4-triazole moiety over the pyrazole moiety for PDE4B inhibition. In a series of structurally related compounds, those containing a 1,2,4-triazole ring (Series II) exhibited significantly higher inhibitory activity against PDE4B and TNFα release than their pyrazole-attached counterparts (Series I) [1]. This suggests that the 1,2,4-triazole component is a critical driver of activity in this target class. This class-level evidence supports the selection of the target compound, which contains the 1,2,4-triazole ring, for PDE4-related research over a purely pyrazole-based analog.

PDE4 Inhibition Inflammation Drug Discovery

Defined Research Applications for 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole Based on Quantitative Evidence


Kinase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

The compound's specific para-substituted regioisomerism makes it a precise probe for exploring the steric and electronic requirements of kinase ATP-binding pockets. It should be used as a defined regioisomer in SAR campaigns where the position of the pyrazole group is being investigated. Direct comparison with its meta-substituted analog (4-[3-(1H-pyrazol-5-yl)phenyl]-4H-1,2,4-triazole) in a panel of kinase assays is a scientifically sound application to map the regioisomeric preference of a target kinase. Any substitution of one isomer for the other is not scientifically justified without this direct comparative data .

PDE4 Inhibitor Lead Discovery and Optimization

Based on class-level evidence showing the superiority of 1,2,4-triazole-containing compounds over pyrazole analogs for PDE4B inhibition [1], the target compound is a rational choice for screening against PDE4 isoforms. Its procurement is justified for generating preliminary SAR around the pyrazole moiety in the context of a proven 1,2,4-triazole PDE4 pharmacophore. It should be compared directly with structurally matched analogs that replace the 1,2,4-triazole with a pyrazole to validate and quantify the activity boost from the triazole ring in a specific cellular or biochemical assay.

Fragment-Based Drug Discovery (FBDD) Library Design

As a low molecular weight (211.22 g/mol) heterocyclic scaffold with a semi-flexible geometry, this compound is suitable for inclusion in fragment libraries designed to probe novel chemical space . Its defined 3D shape, which is distinct from rigid, fused analogs like 6-(4-phenylphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine [2], offers a unique vector for fragment growth and can be used to target binding sites that may be inaccessible to more planar, rigid fragments. It is a valuable addition to diversity sets for initial fragment screening by NMR, SPR, or X-ray crystallography.

Building Block for Novel Heterocyclic Synthesis

The compound's primary amine-like hydrogen on the pyrazole ring provides a synthetic handle for further functionalization. It can be utilized as a key intermediate in the synthesis of more complex molecules, such as those with applications in materials science (e.g., metal-organic frameworks) or medicinal chemistry, where the combined pyrazole-triazole motif is desired. Its commercial availability at 98% purity makes it a reliable starting material for multi-step synthesis without requiring in-house purification of a custom intermediate.

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